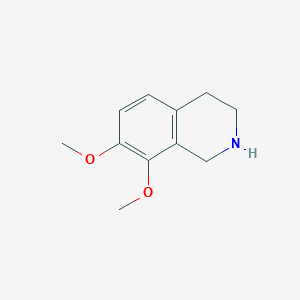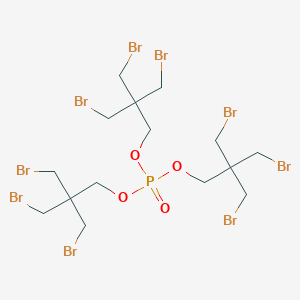
Tris(tribromoneopentyl)phosphate
Übersicht
Beschreibung
Tris(tribromoneopentyl)phosphate is an additive Flame Retardant developed for applications such as PP and HIPS to reach class V-2 according to the UL 94 standard, with outstanding UV and light stability . It was designed initially to provide an answer in the fast-growing and developing field of PP, where the market was in need of a new more sophisticated flame retardant .
Synthesis Analysis
The synthesis of Tris(tribromoneopentyl)phosphate involves the use of 3-bromo-2,2 bis (bromomethyl)propyl alcohol, anhydrous magnesium chloride, and phosphorus oxychloride mixed in tetrachloroethylene. The mixture is heated at reflux temperature for 21 hours. After cooling, filtering, and drying, a dry white product of tris (3-bromo-2,2 bis (bromomethyl)propyl) phosphate is obtained .Molecular Structure Analysis
The molecular formula of Tris(tribromoneopentyl)phosphate is C15H24Br9O4P . The molecular weight is 1018.5 . The structure contains a total of 52 bonds, including 28 non-H bonds, 1 multiple bond, 9 rotatable bonds, 1 double bond, and 1 phosphate .Physical And Chemical Properties Analysis
Tris(tribromoneopentyl)phosphate is a white powder with a melting point of 181℃ or higher . It has a high bromine content (70%) and phosphorous content (3%) . The specific gravity is 2.44 .Wissenschaftliche Forschungsanwendungen
Flame Retardant
Tris(tribromoneopentyl)phosphate is an additive flame retardant . It’s developed for applications in materials such as Polypropylene (PP) and High Impact Polystyrene (HIPS) to reach class V-2 according to the UL 94 standard .
UV and Light Stability
This compound exhibits outstanding UV and light stability . This makes it suitable for applications that require exposure to sunlight or other sources of UV radiation.
Polymer Applications
It’s designed initially to provide an answer in the fast-growing and developing field of PP . This suggests its potential use in various polymer-based applications.
High Bromine Content
The combination of both a high bromine content (70%) and phosphorous (3%) contributes to its excellent flame retardant efficiency . This could make it a preferred choice in applications where high flame retardancy is required.
High Melting Point
With a melting point of 172-173 °C , it can be used in applications that require materials with high thermal stability.
Pharmaceutical Applications
The compound is available in pharmaceutical grade , suggesting potential applications in the pharmaceutical industry.
Safety and Hazards
Wirkmechanismus
Target of Action
It is primarily used as an additive flame retardant , suggesting that its targets are materials susceptible to combustion, such as polypropylene (PP) and high impact polystyrene (HIPS) .
Mode of Action
Tris(tribromoneopentyl)phosphate interacts with its targets by integrating into their structure during the manufacturing process. As a flame retardant, it likely functions by releasing bromine atoms when heated, which then participate in the combustion reactions, effectively slowing or stopping the burning process .
Result of Action
The primary result of Tris(tribromoneopentyl)phosphate’s action is the reduction or prevention of combustion in the materials it is added to. This makes the materials safer to use in a variety of applications, particularly where fire risk is a concern .
Action Environment
The efficacy and stability of Tris(tribromoneopentyl)phosphate can be influenced by various environmental factors. For example, its flame retardant properties may be affected by the temperature and presence of ignition sources. Additionally, its stability may be influenced by exposure to light and moisture .
Eigenschaften
IUPAC Name |
tris[3-bromo-2,2-bis(bromomethyl)propyl] phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24Br9O4P/c16-1-13(2-17,3-18)10-26-29(25,27-11-14(4-19,5-20)6-21)28-12-15(7-22,8-23)9-24/h1-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHYQWBKCXBXPKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CBr)(CBr)CBr)OP(=O)(OCC(CBr)(CBr)CBr)OCC(CBr)(CBr)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24Br9O4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0058691 | |
| Record name | Tris(tribromoneopentyl)phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0058691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1018.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Other Solid | |
| Record name | 1-Propanol, 3-bromo-2,2-bis(bromomethyl)-, 1,1',1''-phosphate | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
Tris(tribromoneopentyl)phosphate | |
CAS RN |
19186-97-1 | |
| Record name | Tris(tribromoneopentyl) phosphate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19186-97-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tris(tribromoneopentyl) phosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019186971 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Propanol, 3-bromo-2,2-bis(bromomethyl)-, 1,1',1''-phosphate | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Tris(tribromoneopentyl)phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0058691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Propanol, 3-bromo-2,2-bis(bromomethyl)-, 1,1',1''-phosphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.115.108 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRIS(TRIBROMONEOPENTYL) PHOSPHATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JCQ65AV6GN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the primary applications of Tris(tribromoneopentyl) phosphate?
A1: Tris(tribromoneopentyl) phosphate is primarily utilized as a flame retardant in various materials, including plastics and polymers. Its effectiveness stems from its ability to inhibit combustion processes. One specific application highlighted in research is its incorporation into polypropylene masterbatch compositions for manufacturing flame-retardant flexible electric wire pipes. [] This application showcases its ability to enhance the fire safety of materials used in electrical applications.
Q2: How does Tris(tribromoneopentyl) phosphate contribute to flame retardancy in materials like polypropylene?
A2: Tris(tribromoneopentyl) phosphate acts as an additive flame retardant in materials like polypropylene. While the exact mechanisms can be complex and depend on the specific material and processing conditions, it generally functions in the condensed phase during combustion. [] When exposed to heat, Tris(tribromoneopentyl) phosphate releases bromine radicals. These radicals then react with and neutralize free radicals propagating the combustion process, effectively slowing down or halting the spread of fire.
Q3: Are there any studies on the potential synergistic effects of Tris(tribromoneopentyl) phosphate with other flame retardants?
A3: Yes, research indicates potential synergistic effects when Tris(tribromoneopentyl) phosphate is combined with other flame retardants. One study examined its use alongside Ammonium polyphosphate and Resorcinol bis(diphenyl phosphate) in an epoxy resin system. [] The results revealed that using Tris(tribromoneopentyl) phosphate in conjunction with these other flame retardants led to a notable improvement in the thermal stability of the resin compared to using Tris(tribromoneopentyl) phosphate alone.
Q4: Beyond its flame-retardant properties, are there any concerns regarding the environmental impact of Tris(tribromoneopentyl) phosphate?
A4: Yes, Tris(tribromoneopentyl) phosphate is identified as a potential environmental concern. A study focusing on identifying replacement substances for traditional brominated flame retardants highlighted increasing environmental exposure trends for Tris(tribromoneopentyl) phosphate. [] This suggests a growing need to understand its fate and potential effects in various environmental compartments and underscores the importance of responsible use and disposal practices.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




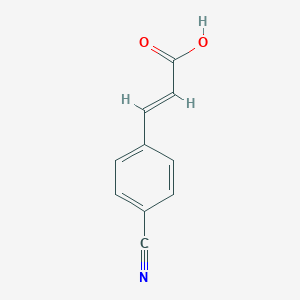
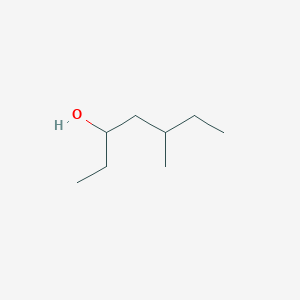
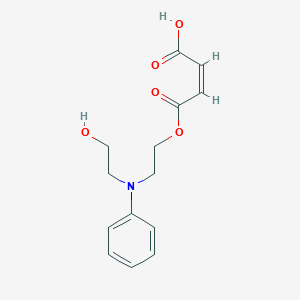
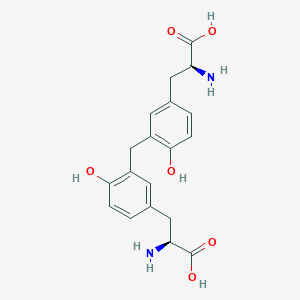
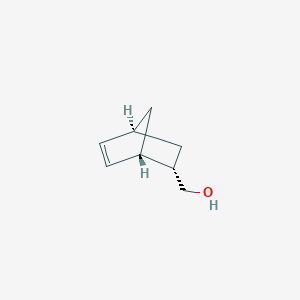
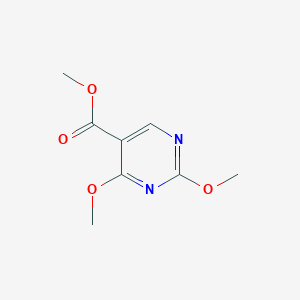


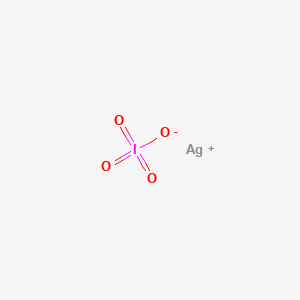
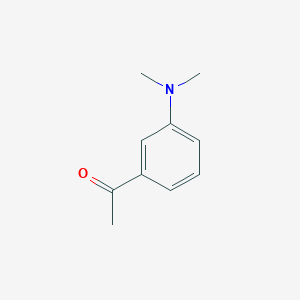

![1,2,3,4-Tetrahydropyrazino[2,3-d]pyridazin-5(6H)-one](/img/structure/B97958.png)
